3-Bromo-2-hydroxy-6-picoline

Catalog No.
S671830
CAS No.
374633-33-7
M.F
C6H6BrNO
M. Wt
188.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-hydroxy-6-picoline

CAS Number

374633-33-7

Product Name

3-Bromo-2-hydroxy-6-picoline

IUPAC Name

3-bromo-6-methyl-1H-pyridin-2-one

Molecular Formula

C6H6BrNO

Molecular Weight

188.02 g/mol

InChI

InChI=1S/C6H6BrNO/c1-4-2-3-5(7)6(9)8-4/h2-3H,1H3,(H,8,9)

InChI Key

NYYSVYAQWWOZFG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C(=O)N1)Br

Canonical SMILES

CC1=CC=C(C(=O)N1)Br

The exact mass of the compound 3-Bromo-2-hydroxy-6-picoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-2-hydroxy-6-picoline (CAS 374633-33-7) is a highly versatile, bifunctional building block widely procured for pharmaceutical synthesis, agrochemical development, and advanced materials . Featuring a 3-bromo substituent primed for palladium-catalyzed cross-coupling and a 2-hydroxy group (which tautomerizes to a pyridone) suitable for O-alkylation or hydrogen bonding, this compound provides precise regiocontrol in complex multi-step syntheses. The 6-methyl group (picoline core) adds crucial steric shielding and electron-donating properties, distinguishing its reactivity profile from unmethylated or unhalogenated pyridine analogs. It is a critical precursor in the development of targeted therapeutics, including antimalarial hexahydropyrimidine analogues[1].

Substituting 3-Bromo-2-hydroxy-6-picoline with generic analogs like 6-methylpyridin-2-ol or 3,5-dibromo-2-hydroxypyridine introduces severe process inefficiencies[1]. Unbrominated analogs require downstream halogenation, which typically suffers from poor regioselectivity and yields mixed isomers that are costly to separate. Conversely, polyhalogenated substitutes complicate cross-coupling steps by offering multiple reactive sites, leading to oligomerization or off-target coupling. Furthermore, in biocatalytic or late-stage functionalization environments, the specific 3-bromo substitution is required to block unwanted enzymatic hydroxylation and ring cleavage, a protection not afforded by unhalogenated counterparts [2]. Thus, substituting this exact scaffold compromises synthetic yield, increases purification costs, and reduces overall process reproducibility.

Complete Resistance to Enzymatic Ring Cleavage in Biocatalytic Workflows

In whole-cell biocatalytic studies utilizing Burkholderia sp. MAK1, the structural composition of pyridine derivatives dictates their susceptibility to enzymatic degradation. Assays demonstrate that 6-methylpyridin-2-ol is completely catabolized via hydroxylation and subsequent ring cleavage. In stark contrast, 3-bromo-6-methylpyridin-2-ol exhibits 0% ring cleavage, as the 3-bromo functional group sterically and electronically disrupts the proper orientation required for the enzymatic hydroxylation event [1]. This absolute resistance makes it an ideal stable intermediate for processes involving biological or enzymatic steps.

Evidence DimensionEnzymatic ring cleavage / degradation rate
Target Compound Data0% degradation/hydroxylation
Comparator Or Baseline6-Methylpyridin-2-ol (>99% complete catabolism)
Quantified Difference>99% reduction in unwanted enzymatic degradation
ConditionsWhole-cell incubation with Burkholderia sp. MAK1 over 20 hours

Buyers developing chemoenzymatic synthesis routes must procure the 3-bromo derivative to prevent total loss of the intermediate to bacterial catabolism.

High-Yield Regioselective Difluoromethoxylation for Antimalarial Precursors

The synthesis of advanced antimalarial hexahydropyrimidine analogues requires the precise introduction of lipophilic groups without disturbing cross-coupling sites. 3-Bromo-2-hydroxy-6-picoline enables highly regioselective O-alkylation. When reacted with 2,2-difluoro-2-(fluorosulfonyl)acetic acid in the presence of NaH, it cleanly yields 3-bromo-2-(difluoromethoxy)-6-methylpyridine [1]. The presence of the 6-methyl group sterically guides the reaction, minimizing N-alkylation (pyridone tautomer interference) that commonly limits the utility of unmethylated 3-bromo-2-hydroxypyridine. This regiocontrol ensures a high-purity intermediate ready for subsequent palladium-catalyzed coupling.

Evidence DimensionRegioselectivity towards O-alkylation vs N-alkylation
Target Compound DataHigh O-alkylation selectivity (clean conversion to difluoromethoxy ether)
Comparator Or Baseline3-Bromo-2-hydroxypyridine (Prone to mixed O/N-alkylation)
Quantified DifferenceSignificant reduction in N-alkylated byproducts
ConditionsReaction with 2,2-difluoro-2-(fluorosulfonyl)acetic acid and NaH in acetonitrile

Procurement of the 6-methylated scaffold drastically reduces purification bottlenecks caused by N-alkylated impurities in the synthesis of fluorinated drug intermediates.

Orthogonal Functionalization Capability in Multi-Step Coupling

In complex API synthesis, having a single, unambiguously reactive halogen is critical. 3-Bromo-2-hydroxy-6-picoline provides a single site for oxidative addition, ensuring predictable stoichiometry in Suzuki or Heck reactions[1]. Comparators like 3,5-dibromo-2-hydroxypyridine present competing reactive sites, often resulting in significant yields of over-coupled or mis-coupled oligomers depending on catalyst control. The single bromine at the 3-position of the target compound, combined with the electron-donating 6-methyl group, optimizes the electronics for efficient, mono-selective palladium-catalyzed cross-coupling.

Evidence DimensionMono-coupling selectivity and product purity
Target Compound DataExclusive mono-coupling at C3
Comparator Or Baseline3,5-Dibromo-2-hydroxypyridine (High risk of di-coupling and oligomerization)
Quantified DifferenceElimination of di-coupled byproducts
ConditionsStandard palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura)

Utilizing a mono-brominated, sterically tuned precursor prevents costly yield losses associated with over-coupling in late-stage pharmaceutical manufacturing.

Synthesis of Fluorinated Antimalarial Therapeutics

Used as the primary starting material for generating 3-bromo-2-(difluoromethoxy)-6-methylpyridine, a critical intermediate in the development of hexahydropyrimidine-based antimalarial drugs, owing to its superior regioselectivity during O-alkylation [1].

Chemoenzymatic Cascade Reactions

Ideal for multi-step syntheses that include whole-cell biocatalysis, where its 3-bromo substituent protects the pyridine core from unwanted enzymatic hydroxylation and ring cleavage, ensuring the intermediate remains intact for downstream chemical steps[2].

Development of Substituted Pyridine Ligands

Procured for coordination chemistry and homogeneous catalysis, where the 2-hydroxy/pyridone group acts as a binding site and the mono-brominated 3-position is used to introduce sterically demanding aryl groups via predictable, high-yield cross-coupling [3].

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Bromo-2-hydroxy-6-methylpyridine

Dates

Last modified: 08-15-2023

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